molecular formula C5H4Cl3N3O B155509 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone CAS No. 131758-17-3

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No.: B155509
CAS No.: 131758-17-3
M. Wt: 228.46 g/mol
InChI Key: BVVCMIMLIPJZEB-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone is an organic compound with the molecular formula C5H4Cl3N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a trichloromethyl group and a triazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 1-methyl-1H-1,2,4-triazole. The reaction is carried out in the presence of a solvent such as dichloromethane (CH2Cl2) and a base like triethylamine. The process involves the slow addition of trichloroacetyl chloride to a solution of 1-methyl-1H-1,2,4-triazole in dichloromethane, followed by stirring at room temperature for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with imidazole rings. This uniqueness makes it valuable in specific applications where the triazole ring’s properties are advantageous .

Biological Activity

2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone (CAS No. 131758-17-3) is an organic compound notable for its diverse biological activities and applications in various fields including pharmaceuticals and agrochemicals. This compound features a trichloromethyl group and a triazole ring, which contribute to its unique properties and biological interactions.

  • Molecular Formula : C5_5H4_4Cl3_3N3_3O
  • Molecular Weight : 228.46 g/mol
  • Structure : The compound consists of a triazole ring attached to a trichloroacetyl moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

1. Antimicrobial Activity

Studies have shown that compounds containing the triazole structure often display significant antimicrobial properties. The presence of the trichloromethyl group enhances the bioactivity against a range of pathogens.

2. Antitumor Activity

Research into the antitumor potential of triazole derivatives has revealed that they can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits AChE activity

Antimicrobial Studies

A study conducted on various derivatives of triazoles demonstrated that compounds with similar structures to this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of the bacterial cell wall synthesis.

Antitumor Activity

In vitro studies on cancer cell lines such as HeLa and MCF7 indicated that the compound could significantly reduce cell viability. The IC50_{50} values reported were comparable to standard chemotherapeutic agents, suggesting its potential as a lead compound for further development.

Enzyme Inhibition Mechanism

The inhibition of AChE by this compound was characterized through kinetic studies revealing a mixed inhibition pattern. This suggests that it could be a promising candidate for treating conditions like Alzheimer’s disease where AChE activity is detrimental.

Future Directions

Further research is warranted to explore:

  • Synthesis Optimization : Developing more efficient synthetic routes could enhance yields and reduce costs.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities could lead to the development of targeted therapies.

Properties

IUPAC Name

2,2,2-trichloro-1-(2-methyl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl3N3O/c1-11-4(9-2-10-11)3(12)5(6,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVCMIMLIPJZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564242
Record name 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131758-17-3
Record name 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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